1-Bromo-2-propanol

Beschreibung

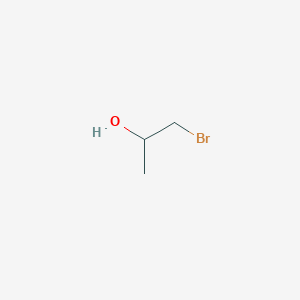

1-Bromo-2-propanol (CAS: 19686-73-8) is a halogenated secondary alcohol with the molecular formula C₃H₇BrO and a molecular weight of 138.991 g/mol . Its IUPAC name is 1-bromopropan-2-ol, and it is also known as propylene bromohydrin. Structurally, it features a bromine atom on the first carbon and a hydroxyl group on the second carbon of a three-carbon chain.

Eigenschaften

IUPAC Name |

1-bromopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOLYBUWCMMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024656 | |

| Record name | 1-Bromo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-2-propanol is a colorless to dark brown liquid. (NTP, 1992), Colorless to dark-brown liquid; [CAMEO] Brown liquid; [Alfa Aesar MSDS] | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293 to 298 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

130 °F (NTP, 1992), 130 °F | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.5585 at 86 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

16 mmHg at 126 °F (NTP, 1992), 16.0 [mmHg] | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19686-73-8, 61951-89-1 | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19686-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019686738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Violet 36 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DGL334X4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-67 °F (NTP, 1992) | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vorbereitungsmethoden

Hydrobromination of Propylene Oxide

A primary industrial method for synthesizing 1-bromo-2-propanol involves the reaction of propylene oxide with hydrogen bromide (HBr). This exothermic process proceeds via acid-catalyzed ring-opening of the epoxide, where HBr acts as both the acid catalyst and nucleophile. The reaction typically occurs under anhydrous conditions at temperatures between 0–25°C to minimize side reactions such as polymerization.

Mechanism:

-

Protonation of Epoxide Oxygen: The oxygen in propylene oxide is protonated by HBr, increasing the electrophilicity of the adjacent carbons.

-

Nucleophilic Attack: Bromide ion (Br⁻) attacks the less substituted carbon (C1) due to steric and electronic factors, leading to ring opening.

-

Deprotonation: The intermediate oxonium ion loses a proton to form this compound.

The product is typically isolated via fractional distillation, yielding a purity of >95%.

Bromination of Isopropanol

An alternative route involves the bromination of isopropanol using elemental bromine (Br₂) in the presence of a sulfuric acid (H₂SO₄) catalyst. This method leverages the alcohol’s susceptibility to electrophilic substitution under acidic conditions.

Reaction Conditions:

-

Molar Ratio: Isopropanol : Br₂ = 1 : 1.1 (excess Br₂ ensures complete conversion).

-

Temperature: 40–60°C to balance reaction rate and side-product formation.

-

Catalyst: 10% w/w H₂SO₄ relative to isopropanol.

Key Considerations:

-

Side Reactions: Over-bromination can occur, producing dibrominated byproducts.

-

Safety: Bromine’s toxicity and corrosivity necessitate stringent containment measures.

Industrial Production and Optimization

Scalability and Yield Enhancements

Industrial-scale production prioritizes cost efficiency and yield. Batch reactors are commonly employed, with the following optimizations:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C | Minimizes HBr evaporation |

| HBr Concentration | 48% aqueous solution | Reduces side reactions |

| Stirring Rate | 500 RPM | Enhances mixing efficiency |

Under these conditions, yields exceeding 85% are achievable.

Catalytic Innovations

Recent advances explore heterogeneous catalysts like zeolites to improve selectivity. For example, H-ZSM-5 zeolites reduce byproduct formation by 12% compared to traditional H₂SO₄ catalysis.

| Hazard | Precautionary Measure |

|---|---|

| Inhalation Risk | Use fume hoods with >100 ft/min airflow |

| Thermal Degradation | Store at 2–8°C under nitrogen atmosphere |

| Spill Management | Neutralize with 10% sodium bicarbonate |

Regulatory compliance (e.g., OSHA 29 CFR 1910.1200) mandates proper labeling and SDS documentation.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.42 (d, 3H, CH₃), δ 3.65 (m, 1H, CHBr), δ 4.12 (s, 1H, OH) |

| IR (neat) | 3400 cm⁻¹ (O-H), 650 cm⁻¹ (C-Br) |

These data confirm the compound’s structure and purity.

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s low biodegradability (BCF = 12) and aquatic toxicity (EC₅₀ = 8.2 mg/L in Daphnia magna) necessitate controlled wastewater treatment.

Global Regulatory Status

| Region | Regulatory Status |

|---|---|

| EU | Listed in REACH Annex XIV |

| USA | EPA Toxic Substances Control Act |

Emerging Applications and Research Directions

Analyse Chemischer Reaktionen

1-Bromo-2-propanol undergoes various types of chemical reactions:

Substitution: It readily undergoes nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include HBr, KMnO₄, CrO₃, and NaOH.

Major Products: Major products from these reactions include 2-bromoacetone, 2-propanol, and propylene oxide.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Bromo-2-propanol has significant applications in various fields of scientific research:

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. It plays a vital role in the preparation of other brominated compounds and epoxides. This compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Oxidation and Reduction Reactions : It can be oxidized to form 2-bromoacetone or reduced to yield 2-propanol when treated with appropriate reagents like potassium permanganate or lithium aluminum hydride, respectively.

Biological Research

In biological studies, this compound serves as a reagent for modifying biomolecules. Its ability to interact with enzymes makes it useful for studying enzyme mechanisms and metabolic pathways. For example, it has been utilized to investigate the action of haloalkane dehalogenase enzymes, which are involved in the degradation of halogenated compounds .

Environmental Chemistry

The compound is also valuable in environmental chemistry research. It can be used to study radical reactions relevant to atmospheric chemistry. When exposed to UV light, it undergoes photodissociation, producing radical intermediates that are essential for understanding atmospheric processes and pollution dynamics.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals such as:

- Flame Retardants : Its bromine content makes it effective in formulations aimed at reducing flammability.

- Plasticizers : It is incorporated into plastics to enhance flexibility and durability.

Case Studies

Several studies have documented the applications of this compound:

- Enzyme Mechanism Studies : Research has shown that this compound can modify enzyme activity through covalent bonding, providing insights into enzyme kinetics and mechanisms .

- Radical Formation Studies : Experiments involving photodissociation have highlighted its role in generating specific radicals, which are crucial for understanding combustion processes and atmospheric reactions.

- Toxicological Assessments : Evaluations of potential metabolites have raised awareness regarding safety concerns related to exposure, emphasizing the need for careful handling in laboratory settings .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-propanol involves its reactivity with nucleophiles due to the presence of the bromine atom. This makes it a useful reagent in substitution reactions where it can form new carbon-oxygen or carbon-nitrogen bonds . The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to modifications that can be studied for various biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : Colorless to dark brown liquid .

- Boiling Point : 293–298°F (760 mmHg) .

- Water Solubility : ≥100 mg/mL at 72°F .

- Synthesis: Produced via rhodium-catalyzed O–H insertion reactions or hydrolysis of (±)-epoxypropane (92% yield) . Technical grades often contain ~20% of its regioisomer, 2-bromo-1-propanol, due to synthetic byproducts .

Comparison with Similar Compounds

The reactivity, toxicity, and applications of 1-bromo-2-propanol are influenced by its unique structure. Below is a comparative analysis with structurally related haloalcohols:

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Haloalcohols

| Compound | Molecular Formula | Halogen Position | Hydroxyl Position | Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₃H₇BrO | C-1 | C-2 | None | 19686-73-8 |

| 2-Bromo-1-propanol | C₃H₇BrO | C-2 | C-1 | None | 53404-71-6 |

| 1-Chloro-2-propanol | C₃H₇ClO | C-1 | C-2 | None | 127-00-4 |

| 2-Bromoethanol | C₂H₅BrO | C-2 | C-1 | None | 540-51-2 |

| 1-Bromo-2-methyl-2-propanol | C₄H₉BrO | C-1 | C-2 | Methyl (C-2) | 40894-00-6 |

Key Observations :

- Regioisomerism: this compound and 2-bromo-1-propanol differ in halogen/hydroxyl positions, affecting their metabolic pathways and reactivity in cyclization reactions .

- Halogen Type: Replacement of bromine with chlorine (e.g., 1-chloro-2-propanol) reduces molecular weight and alters toxicity .

Table 2: Reaction Outcomes with Haloalkane Dehalogenases

Insights :

- Regioselectivity : Dehalogenases attack 1,2-dihalogenated substrates at both C-1 and C-2, generating mixtures of regioisomers .

- Steric Effects: Bulky substrates (e.g., 1-bromo-2-methyl-2-propanol) may exhibit lower reactivity due to hindered enzyme access .

Metabolic and Toxicological Profiles

Table 3: Toxicity Data for Haloalcohols (log(IGC₅₀⁻¹))

| Compound | Toxicity (log(IGC₅₀⁻¹)) | Mutagenicity (S. typhimurium) | DNA Damage (E. coli) |

|---|---|---|---|

| This compound | -1.19 | Positive | Positive |

| 2-Bromoethanol | -0.85 | Not tested | Positive |

| 1-Chloro-2-propanol | -1.49 | Positive | Not tested |

| 3-Bromo-1-propanol | N/A | Positive | Positive |

Key Findings :

- Toxicity Hierarchy: this compound is less toxic than 1-chloro-2-propanol but more toxic than 2-bromoethanol .

- Metabolic Pathways: this compound is a major metabolite of 1-BP, forming via CYP450 oxidation. Pretreatment with CYP inhibitors (e.g., ABT) reduces its urinary excretion .

Biologische Aktivität

1-Bromo-2-propanol, a brominated organic compound, has garnered attention for its biological activities and potential health effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including toxicological profiles, mechanisms of action, and case studies.

This compound, also known as 2-bromo-1-propanol, is a colorless liquid with a molecular formula of C₃H₇BrO. It is primarily used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.

Toxicological Profile

The toxicological profile of this compound is critical for understanding its biological effects. Key findings include:

- Acute Toxicity : Studies indicate that inhalation of high concentrations can lead to acute toxicity in laboratory animals. The lethal concentration (LC50) for rats has been reported at approximately 14,374 ppm for a 4-hour exposure .

- Chronic Effects : Long-term exposure to lower concentrations (e.g., 500 ppm) has been associated with significant health effects, including hepatotoxicity and neurotoxicity .

Table 1: Summary of Toxicity Studies

| Study Reference | Species | Exposure Duration | Concentration (ppm) | Observed Effects |

|---|---|---|---|---|

| Kim et al. (1999) | Rats | 4 hours | 11,000 - 17,000 | Cytoplasmic vacuolization in hepatocytes |

| Anderson et al. (2010) | Mice | 6 hours/day for 14 days | 500 | Lethargy and abnormal breathing |

| NTP (2011) | Mice | 14 weeks | 250 - 1,000 | Significant lethality observed |

The biological activity of this compound is mediated through several mechanisms:

- Metabolism : Upon exposure, it undergoes metabolic conversion to various metabolites, including N-acetyl-S-(2-hydroxypropyl)cysteine, which can be indicative of exposure levels and potential toxic effects .

- Neurotoxicity : Case studies have documented neurological symptoms in workers exposed to this compound, suggesting neurotoxic potential through both inhalation and dermal routes .

Case Studies

Several case studies illustrate the biological impact of this compound:

- Neurological Symptoms in Workers : Two women developed neurological symptoms two weeks after exposure in their workplace where this compound was used. Symptoms included headaches and cognitive deficits .

- Animal Studies : In a study involving rats exposed to high concentrations of the compound, significant alterations in liver histology were observed, indicating hepatotoxic effects .

Risk Characterization

The evaluation of risks associated with exposure to this compound is crucial for regulatory purposes. The U.S. Environmental Protection Agency (EPA) has conducted risk assessments that highlight the potential hazards related to both acute and chronic exposures. Key findings include:

- Immunotoxicity : Evidence suggests that exposure may compromise immune function.

- Reproductive Toxicity : Animal studies indicate potential reproductive health risks associated with exposure during gestation .

Table 2: Risk Characterization Findings

| Endpoint | Observed Effects | Reference |

|---|---|---|

| Liver Toxicity | Hepatocellular vacuolization | Anderson et al. (2010) |

| Neurotoxicity | Cognitive deficits | Case Studies |

| Reproductive Health | Developmental toxicity | EPA Risk Assessment |

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 1-Bromo-2-propanol in mammalian systems, and how are they experimentally validated?

- This compound is a key oxidative metabolite of 1-bromopropane (1-BP), formed via cytochrome P450 (CYP)-mediated oxidation. Its further metabolism generates bromoacetone and CO₂, as shown in rodent studies using isotope-labeled 1-BP. Pretreatment with CYP inhibitors like 1-aminobenzotriazole (ABT) reduces CO₂ exhalation and urinary metabolites, confirming CYP dependence . Urinary metabolites derived from this compound account for >50% of total metabolites in exposed rodents, but neither this compound nor bromoacetone is directly detected in urine, suggesting rapid downstream processing .

Q. What analytical methods are recommended for detecting this compound in biological samples?

- Dynamic headspace-gas chromatography-tandem mass spectrometry (GC-MS/MS) is validated for quantifying this compound and bromoacetone in urine, with within-run reproducibility of 2.8–4.9% and recoveries of 91.8–109.6%. These metabolites serve as biomarkers for 1-BP exposure .

Q. What are the optimal synthetic routes for this compound, and what yields are achievable?

- The most efficient synthesis involves reacting (±)-propylene oxide with hydrobromic acid (HBr), yielding ~92% this compound. Alternative routes, such as bromoacetone reduction, yield <15%, making the former method preferred for laboratory-scale production .

Advanced Research Questions

Q. How do CYP enzyme inhibitors alter the metabolic fate of this compound in vivo, and what experimental designs address dose-dependent disparities?

- ABT pretreatment in rats reduces CO₂ exhalation (from 31% to negligible at 20 mg/kg 1-BP) and eliminates urinary metabolites of this compound, confirming CYP’s role. Dose-dependent disparities exist: at 100 mg/kg 1-BP, CO₂ exhalation drops to 10% in rats but remains ~19% in mice, suggesting species-specific CYP saturation . Experimental designs should incorporate isotopic labeling (e.g., ¹³C-1-BP) and cross-species comparisons to resolve kinetic differences .

Q. What contradictions exist between in vivo and in vitro genotoxicity studies of this compound, and how are they reconciled?

- In vitro assays show this compound is mutagenic in S. typhimurium and induces DNA damage in E. coli . However, in vivo studies in rodents (e.g., micronucleus, dominant lethal assays) are mostly negative. This discrepancy may arise from rapid detoxification (e.g., glutathione conjugation) or insufficient tissue exposure in vivo. Methodological refinements, such as quantifying DNA adducts (e.g., hemoglobin-bound metabolites), are recommended to bridge this gap .

Q. How is this compound utilized in photolytic studies to probe radical intermediates in gas-phase reactions?

- Photodissociation of this compound at 193 nm produces C₃H₆OH radicals via C-Br bond cleavage or HBr elimination. Velocity map imaging of Br atoms reveals internal energy distribution in radicals, critical for modeling atmospheric or combustion reactions. This method enables precise tracking of radical dynamics in collision-free environments .

Q. What role does stereochemistry play in the formation of this compound during alkene bromohydrin reactions?

- Propene bromohydration predominantly yields this compound over 2-bromo-1-propanol due to steric and electronic effects in the epibromonium ion intermediate. Regioselectivity is confirmed via aqueous reaction conditions favoring nucleophilic attack by water at the less substituted carbon .

Methodological Considerations

- Contradiction Analysis : When reconciling metabolic or toxicity data, prioritize studies using isotopic tracers (e.g., ¹⁴C/¹³C-1-BP) and controlled enzyme inhibition .

- Experimental Design : For photolytic studies, use velocity map imaging coupled with 2+1 REMPI to resolve Br atom spin-orbit states and radical energy distributions .

- Safety Protocols : Handle this compound under fume hoods due to its flammability (DOT hazard class 1993) and potential genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.